Product packaging for Diisopentyl oxalate(Cat. No.:CAS No. 2051-00-5)

Diisopentyl oxalate

Cat. No.: B166049
CAS No.: 2051-00-5
M. Wt: 230.3 g/mol
InChI Key: HCUOPEBHVAVNIE-UHFFFAOYSA-N
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Description

Significance of Oxalate (B1200264) Esters in Synthetic Chemistry and Specialized Applications

Oxalate esters, including diisopentyl oxalate, are highly valued in synthetic chemistry due to their versatility as building blocks for a diverse array of functionalized molecules. They are crucial intermediates in the synthesis of significant compounds such as pharmaceuticals and natural products. pubtexto.comrsc.orgchemicalbull.comnii.ac.jpgoogle.com For instance, they can be employed in Claisen condensation reactions to produce β-ketoesters, which are vital for the construction of complex organic structures. chemicalbull.com

Beyond their role as synthetic intermediates, oxalate esters find application in the development of novel polymers with unique properties. pubtexto.comchemicalbull.com Their ability to participate in transesterification reactions makes them useful as crosslinking agents in polymer chemistry, leading to materials with enhanced mechanical qualities. chemicalbull.com

Furthermore, the utility of oxalate esters extends to various specialized applications:

Solvents: They serve as effective solvents for cellulose (B213188) esters and ethers, perfumes, natural resins, and lacquers. industrialchemicals.gov.au

Industrial Agents: They are utilized as dye intermediates, pesticides, agricultural chemicals, and flavoring agents. google.comindustrialchemicals.gov.au

Pharmaceutical Industry: Oxalate esters act as intermediates for the synthesis of various pharmaceutical compounds, including barbiturates and vitamins. atamanchemicals.com

Metal Treatment: They function as reducing agents for photography, bleaching, rust removal, and as precipitating agents in rare-earth metal processing. atamanchemicals.com

Cleaning and Dispersing: They are employed as cleaning agents for polymeric residues and as pigment dispersants. atamanchemicals.com

Environmental Applications: Their use extends to wastewater treatment and as acid rinses in laundries. atamanchemicals.com

Overview of this compound Research: Historical Context and Emerging Trends

Historically, the synthesis of oxalate esters has primarily involved the coupling of oxalic acid or its derivatives with alcohols. chemicalbull.comgoogle.comacs.org this compound is typically synthesized through the esterification reaction between oxalic acid and isopentyl alcohol. researchgate.netsphinxsai.com Traditional methods often require a high mole ratio of alcohol to acid and prolonged reaction times, sometimes exceeding 10 hours, often utilizing water-carrier agents like toluene. sphinxsai.com

Recent research has focused on improving the efficiency and environmental profile of this compound synthesis. Studies have explored the use of various catalysts to optimize reaction conditions and yields. For example, solid acid catalysts, such as titanium sulfate (B86663) doped with lanthanum oxide, have been investigated, achieving yields above 90.8% under optimal conditions (1 mol oxalic acid, 3.0 mol isopentyl alcohol, 10.0 g catalyst with 5% (w) lanthanum oxide doping, 100 mL dehydrating agent, 3 hours reflux). researchgate.net Another approach involves expandable graphite (B72142) loaded with zinc sulfate (EGZn) as a catalyst, which has shown a this compound yield of 67% under specific conditions (molar ratio of isoamyl alcohol to oxalic acid of 2.8:1.0, 7.4% EGZn by total reactants mass, reaction at boiling point below 140°C). sphinxsai.com These catalytic advancements aim to address challenges such as the limited commercial availability of certain oxalate esters and the need for greener synthetic routes. rsc.orgresearchgate.net

An emerging trend in this compound research is its application as an octane (B31449) number improver for diesel fuel. It has been demonstrated that adding just 1.0 (vol)% of this compound can improve the diesel hexadecane (B31444) number by 4.0. sphinxsai.com Furthermore, its composition of only carbon, hydrogen, and oxygen elements contributes to complete combustion and reduced fume emissions, aligning with contemporary demands for environmentally friendly production. sphinxsai.com

Interdisciplinary Research Landscape for this compound

The research landscape surrounding oxalate compounds, including this compound, is inherently interdisciplinary, spanning chemistry, materials science, environmental science, and biochemistry.

In materials science and energy applications , transition metal oxalates are being explored as potential futuristic materials. Their thermal and magnetic behaviors, along with their reaction pathways, are relevant for systems such as lithium-ion batteries, supercapacitors, and redox flow battery systems. novapublishers.com

From an environmental perspective , oxalate compounds are relevant in the study of emerging particulate pollutants in the atmosphere and in wastewater treatment processes. udc.esoulu.fi The complete combustion properties of this compound, leading to reduced fume, highlight its potential in cleaner fuel technologies. sphinxsai.com

In biochemistry and health , the broader class of oxalates is extensively studied due to their role in human metabolism and health conditions. Oxalate is a key component in the formation of calcium oxalate kidney stones (nephrolithiasis), a significant global health challenge. mdpi.comuab.edu Research investigates factors contributing to hyperoxaluria, such as oxalate absorption and endogenous oxalate synthesis. nih.gov The role of gut microbiota, particularly species of Oxalobacter, Lactobacillus, and Bifidobacterium, in degrading oxalates and mitigating kidney stone formation is a significant area of interdisciplinary research. nih.gov Advances in electrochemical sensors for the rapid, sensitive, and specific detection of oxalate as a biomarker for nephrolithiasis represent another crucial interdisciplinary effort. mdpi.com In plants, oxalate plays vital roles in calcium homeostasis, pH regulation, growth, development, protection, and detoxification of heavy metals. nih.gov

The multifaceted nature of this compound and its related compounds underscores their importance across various scientific disciplines, driving ongoing research for both fundamental understanding and practical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B166049 Diisopentyl oxalate CAS No. 2051-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3-methylbutyl) oxalate
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InChI

InChI=1S/C12H22O4/c1-9(2)5-7-15-11(13)12(14)16-8-6-10(3)4/h9-10H,5-8H2,1-4H3
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InChI Key

HCUOPEBHVAVNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCOC(=O)C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22O4
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DSSTOX Substance ID

DTXSID30174506
Record name Diisopentyl oxalate
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Molecular Weight

230.30 g/mol
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CAS No.

2051-00-5
Record name 1,2-Bis(3-methylbutyl) ethanedioate
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Record name Diisopentyl oxalate
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Record name Ethanedioic acid, bis(3-methylbutyl) ester
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Synthetic Methodologies for Diisopentyl Oxalate Production

Direct Esterification Routes for Diisopentyl Oxalate (B1200264)

Direct esterification is a fundamental method for synthesizing esters from carboxylic acids and alcohols. For diisopentyl oxalate, this involves the reaction between oxalic acid and isoamyl alcohol. sphinxsai.comresearchgate.net The reaction typically requires the removal of water produced during the esterification to drive the equilibrium towards product formation. google.com

Catalysts play a crucial role in accelerating the esterification reaction and achieving high yields. Both homogeneous and heterogeneous catalytic systems have been explored for the synthesis of this compound. researchgate.netmdpi.com

Homogeneous catalysts, which exist in the same phase as the reactants, have been utilized in the esterification of oxalic acid with isoamyl alcohol. For instance, copper p-toluene sulfonate has been reported as a homogeneous catalyst for this compound synthesis. Under optimized conditions, a high esterification yield of up to 98.5% was achieved. The optimal reaction parameters included 0.2 mol of oxalic acid, a molar ratio of isoamyl alcohol to oxalic acid of 3.5:1, 1.5 g of catalyst, 20 mL of cyclohexane (B81311) as a water-carrying agent, and a reaction time of 2.5 hours at reflux temperature. researchgate.net

Heterogeneous solid acid catalysts offer advantages such as easier separation from the reaction mixture and reusability, which are beneficial for industrial applications. researchgate.net Several types of solid acid catalysts have been developed for this compound synthesis.

Phosphate-promoted titanium dioxide (PO₄³⁻/TiO₂) has been investigated as a heterogeneous solid acid catalyst for the synthesis of this compound. sphinxsai.com This type of catalyst exhibits strong acidic character, which is crucial for facilitating the esterification reaction.

A novel solid acid catalyst prepared by calcination of titanium sulfate (B86663) doped with lanthanum oxide has demonstrated effectiveness in the synthesis of this compound. researchgate.net The presence of both Brønsted and Lewis acid centers on the surface of this solid acid catalyst, confirmed by IR spectra of adsorbed pyridine (B92270), contributes to its catalytic activity. researchgate.net

Under optimal esterification conditions, the lanthanum oxide doped titanium sulfate catalyst achieved a yield exceeding 90.8%. researchgate.net Key parameters for this synthesis included:

Oxalic acid: 1 mol researchgate.net

Isoamyl alcohol: 3.0 mol researchgate.net

Catalyst amount: 10.0 g researchgate.net

Dehydrating agent: 100 mL researchgate.net

Doping level of lanthanum oxide: 5% (w) researchgate.net

Reaction temperature: Reflux temperature researchgate.net

Reaction time: 3 hours researchgate.net

The catalyst also demonstrated reusability. researchgate.net

Table 1: Optimal Conditions and Yield for this compound Synthesis using Lanthanum Oxide Doped Titanium Sulfate Catalyst

ParameterValue
Oxalic Acid (mol)1
Isoamyl Alcohol (mol)3.0
Catalyst Amount (g)10.0
Dehydrating Agent (mL)100
Lanthanum Oxide Doping (%)5 (w)
Reaction TemperatureReflux
Reaction Time (hours)3
This compound Yield (%)>90.8

Expandable graphite (B72142) loaded with zinc sulfate (EGZn) has been developed as a solid acid catalyst for the esterification of isoamyl alcohol and oxalic acid to produce this compound. sphinxsai.com EGZn is prepared by intercalating zinc sulfate into graphite layers, utilizing KMnO₄ as an oxidant and H₂SO₄ as an inserting reagent. sphinxsai.com Zinc sulfate acts as a Lewis acid and its incorporation into expandable graphite addresses its water solubility issue, making it reusable. sphinxsai.com

The catalytic activity of EGZn was studied, and optimal conditions were identified:

Molar ratio of isoamyl alcohol to oxalic acid: 2.8:1.0 sphinxsai.com

Mass of EGZn: 7.4% of the total reactants mass sphinxsai.com

Reaction temperature: Boiling point (below 140°C) sphinxsai.com

Under these conditions, the yield of this compound reached 67%. sphinxsai.com The EGZn catalyst maintained stable catalytic activity for the first four reuse cycles, although a decrease was observed in the fifth cycle. sphinxsai.com

Table 2: Optimal Conditions and Yield for this compound Synthesis using Expandable Graphite-Supported Zinc Sulfate Catalyst

ParameterValue
Isoamyl Alcohol:Oxalic Acid Molar Ratio2.8:1.0
EGZn Mass (% of total reactants)7.4
Reaction TemperatureBoiling point (<140°C)
This compound Yield (%)67

Catalytic Approaches in this compound Synthesis

Heterogeneous Solid Acid Catalysts for this compound Formation
Copper Methanesulfonate (B1217627) as an Environmental Friendly Catalyst

Copper methanesulfonate has been identified as an effective and environmentally friendly catalyst for the esterification of oxalic acid with isoamyl alcohol to produce this compound. researchgate.net This catalyst exhibits high catalytic activity and good stability, allowing for simple separation and reuse after the reaction. researchgate.net

Research findings indicate that under optimal conditions, an esterification degree of up to 96.8% can be achieved. researchgate.net Key reaction parameters for this synthesis include a molar ratio of isoamyl alcohol to oxalic acid of 2.8, a catalyst concentration of 0.3%, and a reaction time of 2.0 hours. researchgate.net The use of copper methanesulfonate aligns with green chemistry principles due to its reusability and benign nature. researchgate.net

Table 1: Optimal Conditions for this compound Synthesis using Copper Methanesulfonate

ParameterOptimal Value
Isoamyl Alcohol:Oxalic Acid2.8 molar ratio
Catalyst Concentration0.3%
Reaction Time2.0 hours
Esterification Degree (Yield)96.8%

Microwave-Assisted Synthesis Techniques for Enhanced Esterification

Microwave-assisted synthesis techniques offer a promising avenue for enhancing esterification reactions, including those for oxalate esters. researchgate.netresearchgate.net This approach is known to accelerate reaction rates, lead to higher yields, and improve product purity compared to conventional heating methods. researchgate.net

The fundamental mechanisms involved in microwave heating, such as dipolar polarization and conduction, contribute to the rapid and efficient energy transfer to the reaction mixture. researchgate.net While specific studies on microwave-assisted synthesis of this compound are not detailed, the general applicability of microwave irradiation to esterification reactions suggests its potential for enhanced production. researchgate.netresearchgate.net For instance, microwave heating has been shown to reduce reaction times significantly in catalytic esterification processes, from several hours to a much shorter duration. researchgate.net

Transesterification Pathways for this compound

Transesterification represents another crucial synthetic pathway for the production of oxalate esters, often involving the exchange of ester groups between a starting ester and an alcohol.

Ester Exchange Reactions Involving Dimethyl Oxalate Precursors

Ester exchange reactions are a common method for synthesizing various oxalate esters, utilizing precursors such as dimethyl oxalate. google.comgoogle.com In these reactions, dimethyl oxalate reacts with an alcohol, such as isopentyl alcohol, to form the desired this compound. This process can yield a mixture of symmetrical and asymmetrical oxalates, depending on the reaction conditions and stoichiometry. google.com

This methodology is particularly relevant in industrial contexts, where mixed alcohol starting materials can be directly employed in processes typically designed for dimethyl oxalate production. google.comgoogle.com The co-products, such as methanol, can often be easily separated and recycled, contributing to process efficiency. wikipedia.org

Basic and Lewis Acid Catalysis in Transesterification for Oxalate Esters

Both basic and Lewis acid catalysts play significant roles in facilitating transesterification reactions for oxalate esters. google.comgoogle.com

Basic Catalysis: Basic catalysts, including alkali metal carbonates, sodium hydroxide, and sodium methoxide, are effective in promoting ester exchange reactions. google.comgoogle.com The typical dosage of these alkaline catalysts ranges from 0.1% to 10% of the total mass of the substrate, with a preferred range of 1-5%. google.comgoogle.com Reaction temperatures for these processes commonly fall within the range of 50-150°C. google.comgoogle.com

Lewis Acid Catalysis: Lewis acid catalysts are also widely utilized in transesterification, often offering milder reaction conditions compared to Brønsted acids. rsc.org Lewis acids function by coordinating to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. rsc.orgmdpi.com This mechanism leads to the formation of a tetrahedral intermediate, followed by proton transfer and breakdown to yield the new ester and regenerate the catalyst. mdpi.com Examples of Lewis acid catalysts include those based on tin or titanium, and specific catalysts like TS-1 have been shown to be active sites for transesterification of dimethyl oxalate. rsc.orgsciencemadness.org The utilization of Lewis acid-base sites in catalysis has been shown to enhance their efficiency. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound increasingly incorporates principles of green chemistry, aiming to minimize environmental impact and promote sustainability. nih.gov

Development of Environmentally Benign Production Methodologies

The development of environmentally benign production methodologies for this compound aligns with the core tenets of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.comopcw.org Key principles of green chemistry applicable to this context include:

Waste Prevention: Prioritizing the prevention of waste generation over treating or cleaning up waste after its formation. nih.govopcw.org

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used into the final product, thereby minimizing by-products. nih.govopcw.org

Less Hazardous Chemical Syntheses: Developing methodologies that utilize and generate substances with little or no toxicity to human health and the environment. nih.govopcw.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances, such as hazardous solvents and separation agents, or replacing them with safer alternatives like water or ionic liquids. nih.govopcw.org

Design for Energy Efficiency: Minimizing the energy requirements of chemical processes, often by conducting reactions at ambient temperature and pressure. nih.govopcw.org

Use of Catalysis: Employing catalytic reagents instead of stoichiometric reagents, as catalysts are used in smaller amounts and can lead to higher efficiency and fewer by-products. nih.govhumanjournals.comopcw.org

The use of copper methanesulfonate as a reusable and environmentally friendly catalyst for this compound synthesis exemplifies the application of green chemistry principles. researchgate.net Furthermore, ongoing research focuses on developing novel copper-based catalysts with nanostructures, optimized for sustainable industrial chemical reactions that reduce environmental impact and costs. dst.gov.innih.gov These advancements contribute to the broader goal of achieving more sustainable and eco-friendly chemical manufacturing processes. humanjournals.comdst.gov.in

Reaction Mechanisms and Kinetics in Diisopentyl Oxalate Formation

Elucidation of Catalytic Mechanisms in Esterification Processes

Esterification reactions, including the formation of diisopentyl oxalate (B1200264), are often facilitated by acid catalysts. The specific mechanism can vary depending on the nature of the catalyst.

Both Brønsted and Lewis acid sites play significant roles in catalyzing esterification processes. Brønsted acids, such as sulfuric acid, function by protonating the carbonyl group of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol americanelements.comsigmaaldrich.com. This initial protonation leads to a more reactive electrophile wikipedia.org.

Lewis acids, on the other hand, activate the organic acid by coordinating with the carbonyl group, which also enhances the electrophilicity of the carbonyl carbon nih.gov. This makes the carbon more prone to nucleophilic attack by the alcohol nih.gov. For instance, zinc sulfate (B86663), a Lewis acid, has been reported as a catalyst in the synthesis of diisopentyl oxalate nih.gov. Catalytic systems incorporating both Lewis and Brønsted acid sites, such as certain aluminosilicate (B74896) frameworks, can exhibit a synergistic effect in esterification reactions americanelements.com. The presence of these acid centers on solid acid surfaces can be confirmed through techniques like IR spectroscopy of adsorbed pyridine (B92270) psu.edu.

Graphite-based materials, particularly expandable graphite (B72142) (EG), have demonstrated catalytic activity in the synthesis of this compound nih.govamericanelements.com. Expandable graphite is prepared through an intercalation reaction, often involving strong acids like sulfuric acid as intercalating reagents nih.govfishersci.dk. The structure and the success of the intercalation reaction can be illuminated using techniques such as X-ray diffraction nih.govamericanelements.comfishersci.dk.

In the context of this compound synthesis, expandable graphite loaded with zinc sulfate (EGZn) has been prepared using KMnO4 as an oxidant, H2SO4 as an inserting reagent, and ZnSO4 as an auxiliary intercalating agent nih.gov. The catalytic activity of such graphite intercalation compounds (GICs) is linked to their unique layered structure, which can host various species within their interlayers atamanchemicals.comwikipedia.orgwikipedia.org. While the direct mechanism of how intercalation phenomena in graphite-based catalysts specifically enhance this compound formation is not explicitly detailed beyond their general catalytic activity in esterification, it is understood that these materials can act as solid super acid catalysts due to the loading of H+ ions fishersci.dk. The stability of the catalytic activity of EGZn was observed to be high for the first four reuse cycles, with a noticeable decrease in the fifth cycle nih.gov.

Ester exchange reactions, also known as transesterification, involve the conversion of one ester into another through the exchange of alkoxy (–OR) groups fishersci.se. This type of reaction is relevant for oxalate esters and can proceed under both acidic and basic conditions fishersci.se.

Under acidic conditions, the mechanism of transesterification typically follows a sequence often referred to as PADPED: Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation fishersci.se. This involves the initial protonation of the ester's carbonyl group, followed by nucleophilic attack by an alcohol, subsequent proton transfers, elimination of an alcohol molecule, and regeneration of the acid catalyst fishersci.se.

Under basic conditions, the mechanism is generally described as a two-step addition-elimination sequence fishersci.se. This involves a nucleophilic alkoxide ion attacking the carbonyl carbon of the ester, forming a tetrahedral intermediate, followed by the elimination of an alkoxide leaving group to yield the new ester fishersci.se. Oxalate esters are known to undergo base-catalyzed hydrolysis and transesterification scribd.com.

Investigation of Intercalation Phenomena in Graphite-Based Catalysts

Kinetic Studies and Reaction Parameter Optimization

The molar ratio of reactants significantly impacts the yield of this compound. Research on the esterification of isoamyl alcohol with oxalic acid using expandable graphite loaded with zinc sulfate (EGZn) as a catalyst identified an optimal molar ratio. The highest yield was achieved when the molar ratio of isoamyl alcohol to oxalic acid was maintained at 2.8:1.0 nih.gov. Increasing the isoamyl alcohol beyond this ratio led to a decrease in ester yield, attributed to increased heat wastage and potential debasement of product purity nih.gov.

Another study, utilizing titanium sulfate doped with lanthanum oxide as a catalyst, found that an optimal molar ratio of 3.0 mol of isopentyl alcohol to 1 mol of oxalic acid resulted in a yield exceeding 90.8% psu.edu.

Table 1: Influence of Reactant Molar Ratios on this compound Yield

CatalystMolar Ratio (Isoamyl Alcohol : Oxalic Acid)This compound Yield (%)Reference
Expandable Graphite Loaded with Zinc Sulfate2.8 : 1.067 nih.gov
Titanium Sulfate Doped with Lanthanum Oxide3.0 : 1.0>90.8 psu.edu

Reaction temperature and duration are critical parameters that directly affect the kinetics and yield of esterification. For the synthesis of this compound using expandable graphite loaded with zinc sulfate (EGZn), the optimal condition involved maintaining the reaction at the boiling point, specifically below 140°C nih.gov. Without a catalyst and a water-carrier agent, the preparation typically requires a long reaction period, often exceeding 10 hours nih.gov.

In contrast, when titanium sulfate doped with lanthanum oxide was employed as a catalyst, the optimal conditions included a refluxing temperature and a reaction time of 3 hours, leading to a yield above 90.8% psu.edu. This highlights how different catalytic systems can significantly alter the optimal reaction conditions and reduce reaction times.

Table 2: Optimization of Reaction Temperature and Duration for this compound Synthesis

CatalystTemperatureDurationThis compound Yield (%)Reference
Expandable Graphite Loaded with Zinc SulfateBoiling point (<140°C)Not specified67 nih.gov
Titanium Sulfate Doped with Lanthanum OxideRefluxing temperature3 hours>90.8 psu.edu

Effect of Catalyst Loading and Characteristics on Reaction Efficiency

The efficiency of this compound synthesis is significantly influenced by the catalyst employed, particularly its loading and intrinsic characteristics. Solid acid catalysts, which possess both Brønsted and Lewis acid centers, have been shown to be effective in promoting the esterification of oxalic acid with isopentyl alcohol researchgate.net. The presence of these acid sites facilitates the reaction by activating the reactants and stabilizing intermediates.

Research has demonstrated that the catalytic activity in such esterification reactions can be correlated with the acid strength and density of Lewis acid sites on the catalyst surface researchgate.net. For the synthesis of this compound, titanium sulfate doped with lanthanum oxide has been identified as an effective solid acid catalyst acs.orgresearchgate.net. Studies investigating the factors influencing the yield of this compound have provided optimal conditions, highlighting the importance of catalyst loading and the doping level of lanthanum oxide researchgate.net.

The following table summarizes the optimal reaction conditions and the resulting yield for the synthesis of this compound:

ParameterOptimal Value
Oxalic Acid (mol)1
Isopentyl Alcohol (mol)3.0
Catalyst (g)10.0
Dehydrating Agent (mL)100
Lanthanum Oxide Doping (%)5% (w)
Reaction Time (h)3
Yield>90.8%

Role of Dehydrating Agents and Water Management in Synthesis

In the optimized synthesis of this compound, a specific volume of dehydrating agent (100 mL) was utilized to achieve a yield exceeding 90.8% researchgate.net. While the specific chemical identity of the dehydrating agent used in this particular study is not detailed in the snippet, common dehydrating agents in organic synthesis include substances like 2,2-dimethoxypropane, sodium sulfate, magnesium oxide, or molecular sieves fiveable.mersc.org. These agents function by physically or chemically binding with water, effectively removing it from the reaction environment.

Effective water management prevents the reverse hydrolysis reaction, which would decompose the newly formed ester back into its constituent acid and alcohol rsc.org. This strategic removal of water not only drives the reaction forward but also helps maintain the activity of certain catalysts that might be susceptible to deactivation by water rsc.org. Therefore, the proper selection and application of a dehydrating agent are critical for maximizing the conversion of reactants to this compound and achieving high reaction efficiencies.

Advanced Spectroscopic Characterization and Structural Elucidation of Diisopentyl Oxalate

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a "fingerprint" that reveals the presence of specific functional groups and insights into molecular symmetry and bonding.

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations. For diisopentyl oxalate (B1200264), key absorption bands are expected due to its ester and alkyl functionalities. A prominent feature in the FTIR spectrum of oxalate esters, including diisoamyl oxalate (a synonym for diisopentyl oxalate), is the strong carbonyl (C=O) stretching vibration. This typically appears around 1754 cm⁻¹. sphinxsai.com

Other characteristic vibrations include:

C-H stretching vibrations: Aliphatic C-H stretching modes from the isopentyl groups are observed in the region of 2850-3000 cm⁻¹. sphinxsai.comscispace.com

C-O stretching vibrations: The ester C-O-C linkages exhibit strong absorption bands. For diisoamyl oxalate, a significant C-O-C stretching vibration is noted around 1168 cm⁻¹. sphinxsai.com

C-H bending vibrations: Methyl and methylene (B1212753) groups in the isopentyl chains contribute to absorption bands in the 1350-1470 cm⁻¹ range, corresponding to asymmetric and symmetric deformation vibrations. scispace.com

The presence and position of these bands confirm the successful formation of the ester and the integrity of the isopentyl chains.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)Citation
Ester C=OStretching~1754 sphinxsai.com
Aliphatic C-HStretching2850-3000 sphinxsai.comscispace.com
Ester C-O-CAsymmetric Stretching~1168 sphinxsai.com
Alkyl C-HBending (deformation)1350-1470 scispace.com

Raman spectroscopy provides complementary information to FTIR by measuring inelastic scattering of light, which is sensitive to changes in polarizability during molecular vibrations. This technique is particularly useful for detecting symmetric vibrations that may be weak or absent in FTIR spectra. While specific Raman data for this compound is not extensively detailed in public domain literature, general principles for oxalate esters and the oxalate anion can be applied. The oxalate anion itself can exist in different structural forms (planar D₂h and non-planar D₂d symmetry), which influence its vibrational spectrum, with Raman and infrared activities often being reverse for centrosymmetric molecules. walisongo.ac.id

For oxalate esters, key Raman active modes would include:

C=O stretching: Similar to FTIR, the carbonyl stretch will be prominent.

C-C stretching of the oxalate backbone: This central bond vibration is typically strong in Raman spectra.

C-H vibrations: Vibrations corresponding to the alkyl chains will also be present.

The Raman spectrum, in conjunction with FTIR, offers a comprehensive vibrational fingerprint for structural confirmation.

Cryogenic ion vibrational spectroscopy (CIVS) is an advanced technique that allows for the study of isolated ions at very low temperatures, minimizing spectral broadening due to thermal motion and intermolecular interactions. This provides highly resolved vibrational spectra, offering precise insights into the intrinsic properties of molecular ions. While direct studies on this compound are not commonly reported, this technique has been successfully applied to various oxalate species, particularly oxalate anions and their metal complexes. acs.orgnih.govrsc.orgresearchgate.net

For instance, CIVS has been used to:

Elucidate the vibrational spectra and structures of cryogenically cooled hydrogen oxalate anions (HO₂CCO₂⁻) and their deuterated isotopologues, revealing details about skeletal vibrations and OH bending modes. acs.org

Characterize metal-oxalate complexes (e.g., iron-oxalate complexes), providing insights into coordination numbers, geometries, and the nature of metal-ligand bonding. nih.govresearchgate.net This technique, often combined with infrared photodissociation (IRPD) spectroscopy and theoretical calculations, helps to unequivocally assign gas-phase structures and vibrational modes. nih.govresearchgate.net

Investigate the reduction of carbon dioxide to oxalate and the coordination of CO₂ to alkali metal anions, revealing factors controlling CO₂ activation. rsc.org

These studies highlight the utility of CIVS in understanding the fundamental vibrational properties and structural characteristics of oxalate-containing species, which can be extrapolated to understand the oxalate moiety within this compound in an isolated gas-phase environment.

Raman Spectroscopy for Vibrational Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Connectivity Studies

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the connectivity of atoms and the electronic environment of specific nuclei within a molecule. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are particularly informative for organic compounds like this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, including the presence of electronegative atoms or unsaturated groups. For this compound, the molecule possesses a high degree of symmetry, meaning that the two isopentyl groups are equivalent, and the two carbonyl carbons of the oxalate core are also equivalent.

Based on similar compounds like isopentyl acetate (B1210297) and general ester chemical shifts, the following ¹³C NMR signals would be expected for this compound:

Carbonyl Carbons (C=O): These carbons are highly deshielded due to the double bond to oxygen and the adjacent oxygen atom of the ester linkage. They typically resonate in the range of 160-180 ppm. For oxalate esters, these would appear as a single signal due to symmetry.

O-CH₂ Carbons: The methylene carbon directly attached to the ester oxygen is deshielded and typically appears around 60-70 ppm. In isopentyl acetate, this carbon resonates at approximately 63.0 ppm. 182.160.97pbsiddhartha.ac.in

CH₂-CH Carbons: The methylene carbon adjacent to the methine group would be less deshielded, appearing around 35-40 ppm. In isopentyl acetate, this is observed at approximately 37.1 ppm. 182.160.97pbsiddhartha.ac.in

Methine Carbons (CH): The methine carbon (CH) in the isopentyl group is typically found around 20-30 ppm. In isopentyl acetate, this signal is at approximately 24.9 ppm. 182.160.97pbsiddhartha.ac.in

Methyl Carbons (CH₃): The two equivalent methyl carbons at the end of the isopentyl chain are the most shielded, appearing at lower chemical shifts, typically around 20-25 ppm. In isopentyl acetate, these are observed around 22.3 ppm. 182.160.97pbsiddhartha.ac.in

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (ppm)Based on (Analogue)Citation
Ester C=O160-180General ester
O-CH₂~63.0Isopentyl acetate 182.160.97pbsiddhartha.ac.in
CH₂-CH~37.1Isopentyl acetate 182.160.97pbsiddhartha.ac.in
CH (methine)~24.9Isopentyl acetate 182.160.97pbsiddhartha.ac.in
CH₃ (methyl, 2 equiv.)~22.3Isopentyl acetate 182.160.97pbsiddhartha.ac.in

¹H NMR spectroscopy provides crucial information about the different types of protons in a molecule, their relative numbers, and their connectivity (coupling patterns). For this compound, the two isopentyl groups are equivalent, simplifying the spectrum.

Based on the ¹H NMR spectrum of isopentyl acetate, the following signals and characteristics would be anticipated for this compound:

O-CH₂ Protons: The methylene protons directly attached to the oxygen atom of the ester linkage are deshielded and typically appear as a triplet due to coupling with the adjacent methylene group. In isopentyl acetate, these protons resonate around 4.10 ppm. pbsiddhartha.ac.inutah.edu

CH₂-CH Protons: The methylene protons adjacent to the methine group show a more complex splitting pattern, often appearing as a multiplet or pseudo-quartet, due to coupling with both the adjacent O-CH₂ and the methine proton. In isopentyl acetate, these are observed around 1.53 ppm. pbsiddhartha.ac.inutah.edu

CH (methine) Proton: The methine proton (CH) in the isopentyl group is coupled to both the adjacent methylene group and the two methyl groups, resulting in a complex multiplet. In isopentyl acetate, this signal is found around 1.69 ppm. pbsiddhartha.ac.in

CH₃ (methyl) Protons: The six equivalent methyl protons (two methyl groups) at the end of the isopentyl chain are the most shielded and typically appear as a doublet due to coupling with the adjacent methine proton. In isopentyl acetate, these resonate around 0.930 ppm. pbsiddhartha.ac.inutah.edu

Table 3: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton TypeExpected Chemical Shift (ppm)MultiplicityBased on (Analogue)Citation
O-CH₂~4.10TripletIsopentyl acetate pbsiddhartha.ac.inutah.edu
CH₂-CH~1.53MultipletIsopentyl acetate pbsiddhartha.ac.inutah.edu
CH (methine)~1.69MultipletIsopentyl acetate pbsiddhartha.ac.in
CH₃ (methyl, 6 equiv.)~0.930DoubletIsopentyl acetate pbsiddhartha.ac.inutah.edu

Carbon-13 NMR in this compound Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique employed to determine the molecular mass of this compound and to elucidate its characteristic fragmentation patterns, which are indicative of its molecular structure chemguide.co.uk. When a sample of this compound is introduced into a mass spectrometer, it is typically vaporized and then ionized, often through electron bombardment, to generate a molecular ion (M+ or M•+) chemguide.co.uk. This molecular ion represents the intact molecule with a single positive charge and its mass-to-charge (m/z) ratio directly corresponds to the molecular weight of the compound chemguide.co.uk. For this compound, the molecular weight is 230.30 g/mol nih.gov.

The molecular ions formed are energetically unstable and can undergo unimolecular decomposition, breaking into smaller charged fragments and uncharged neutral species chemguide.co.uk. Only the charged fragments are detected by the mass spectrometer, producing a unique "fingerprint" known as a mass spectrum chemguide.co.uk. The pattern of these fragment ions provides valuable structural information, allowing for the identification of specific functional groups and the arrangement of atoms within the this compound molecule chemguide.co.uk. While specific fragmentation pathways for this compound were not detailed in the provided search results, the general principle of mass spectrometry applies to its structural elucidation.

Collisionally Induced Dissociation (CID) Mass Spectrometry of Oxalate Anions

Collisionally Induced Dissociation (CID), also referred to as collision activation, is a tandem mass spectrometry (MS/MS) technique that provides deeper structural insights by inducing fragmentation of selected precursor ions medandlife.orgnih.gov. In CID, a specific ion (precursor ion) is isolated and then accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen) medandlife.orgnih.gov. The collision converts the ion's translational energy into internal energy, leading to its dissociation into smaller product ions medandlife.orgnih.govmdpi.com.

CID has been extensively used to study the gas-phase fragmentation of various oxalate-containing species. For instance, studies on uranyl peroxide nanoclusters with oxalate bridging ligands have utilized electrospray ionization tandem mass spectrometry with CID (ESI-MS/MS) to understand their fragmentation pathways researchgate.netnih.gov. These studies revealed that such nanoclusters fragment into uranium monomers and dimers, producing distinct anions like UO₆⁻, which result from the cleavage of uranyl ions bound to peroxide groups researchgate.netnih.gov. Furthermore, CID has been employed in conjunction with vibrational characterization to investigate the reductive process of carbon dioxide to oxalate, particularly in the presence of alkali metal oxalates uio.no. The ability of CID to generate specific fragment ions from oxalate anions allows for detailed structural characterization and the investigation of their chemical behavior in the gas phase.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification of Oxalate Compounds

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and identifying the specific phases of crystalline compounds, including oxalate compounds . This technique relies on the unique diffraction patterns generated when X-rays interact with the ordered atomic arrangement within a crystal lattice . Each crystalline substance produces a distinct diffraction pattern, serving as a fingerprint for its identification .

For oxalate compounds, XRD analysis is critical for understanding their solid-state properties, polymorphism, and purity. For example, in the context of kidney stones, which frequently contain calcium oxalate crystals, XRD is routinely used to identify the precise mineral phases present, such as whewellite (B87421) (calcium oxalate monohydrate) arxiv.org. The characteristics of the diffraction peaks, including their sharpness and intensity, provide information about the crystallinity and the size of the crystallites within the sample .

Advanced Analytical Techniques for Oxalate Ester Quantification and Purity Assessment

Accurate quantification and purity assessment of oxalate esters like this compound are paramount for their application in various fields. A diverse array of advanced analytical techniques is employed for these purposes, often combining separation science with highly sensitive detection methods mdpi.commdpi.comnih.govresearchgate.net. These techniques ensure precise and reliable measurements of oxalate ester content and the identification of any impurities.

High-Performance Liquid Chromatography (HPLC) for Oxalate Esters

High-Performance Liquid Chromatography (HPLC) is a widely adopted and highly effective technique for the separation, quantification, and purity assessment of oxalate esters mdpi.commdpi.comnih.govresearchgate.netsielc.comresearchgate.net. The principle involves separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For oxalate esters, reversed-phase (RP) HPLC is commonly utilized, typically employing a C18 column as the stationary phase sielc.comgoogle.com. The mobile phase usually consists of a carefully optimized mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, which may contain a buffer (e.g., phosphoric acid or formic acid) sielc.comgoogle.com. For applications coupled with mass spectrometry, formic acid is often preferred over phosphoric acid due to its volatility and compatibility with MS detection sielc.com.

HPLC methods are developed and validated to ensure high specificity, sensitivity, accuracy, and linearity across the relevant concentration range google.combiomedres.us. This technique is scalable, allowing for both analytical quantification and preparative separation to isolate and characterize impurities sielc.com. HPLC has demonstrated its effectiveness in determining oxalate content in diverse matrices, including biological samples like urine and various plant tissues, often showing strong correlation with other analytical methods nih.govcas.cz.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) represents another powerful analytical approach for the analysis of oxalate esters, particularly suitable for volatile or semi-volatile compounds, or those that can be derivatized to become volatile mdpi.commdpi.comnih.govresearchgate.netscience.govinnovareacademics.in.

In GC-MS, the mixture is first separated by the gas chromatograph, where components are vaporized and carried through a capillary column by an inert carrier gas, separating based on their boiling points and interactions with the column's stationary phase science.govajol.info. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented chemguide.co.uk. The resulting mass spectrum for each component provides a unique fragmentation pattern, enabling its identification and quantification science.govajol.info.

For oxalate, derivatization into more volatile esters (e.g., butyl esters or isopropyl esters) is often a necessary step to facilitate its analysis by GC-MS mdpi.comscience.gov. While the derivatization process can be time-consuming, GC-MS offers high specificity and provides detailed structural information through the mass spectral fragmentation patterns mdpi.commdpi.com. This technique has been successfully applied to identify and characterize various esters, including high molecular weight oxalate esters, in complex samples ajol.info.

Electrochemical Detection Methods for Oxalate

Electrochemical detection methods provide a rapid, sensitive, and selective means for the analysis of oxalate mdpi.commdpi.comnih.govresearchgate.netresearchgate.netmdpi.comacs.orgsumdu.edu.ua. These methods typically rely on the electrochemical oxidation of oxalate at an electrode surface, which generates a measurable electrical signal (current or potential) that is directly proportional to the oxalate concentration researchgate.netmdpi.com. Oxalate generally undergoes a two-electron transfer process during its oxidation, producing carbon dioxide as the final product researchgate.net.

The performance of electrochemical sensors for oxalate is significantly influenced by factors such as the pH of the solution, which can affect the ionic form of oxalate and, consequently, its adsorption affinity and oxidation kinetics at the electrode surface researchgate.net. To enhance sensitivity and selectivity, various modified electrodes have been developed. Examples include electrodes modified with palladium nanoparticle-loaded carbon nanofiber composites, vanadium disulfide (VS₂) nanoflower-decorated glassy carbon electrodes, and gold electrodes modified with Nafion/WO₃ researchgate.netmdpi.comsumdu.edu.ua.

These advanced electrochemical sensors demonstrate excellent analytical performance, characterized by high sensitivity, wide linear detection ranges, and remarkably low detection limits. For instance, a VS₂/GCE sensor exhibited a linear response for oxalate concentrations ranging from 0.2 to 20 µM, with an impressive detection limit of 188 nM mdpi.com. Another study reported a linear range of 10–500 µM with a sensitivity of 0.0196 µA/µM and a detection limit of 5.7 µM using a mixed graphite (B72142)/carbon black additive manufacturing filament acs.org. The inherent advantages of electrochemical methods, such as their speed and potential for miniaturization, make them particularly promising for real-time analysis and applications involving complex sample matrices researchgate.netacs.org.

Environmental Fate and Degradation Studies of Oxalate Compounds Academic Focus

Advanced Oxidation Processes Involving Oxalate (B1200264)

Oxalic Acid as a Co-catalyst in Catalytic Ozonation for Pollutant Degradation

Oxalic acid (OA) is a dicarboxylic acid that is widely present in nature and can also be generated as an intermediate product during advanced oxidation processes (AOPs) for the degradation of various organic pollutants. mdpi.comacs.orgepa.gov Despite its simple structure, oxalic acid is known to be relatively resistant to direct ozonation due to its low reaction rate constant with ozone (kO3 < 4 × 10−2/M/s), making its efficient removal challenging. nrc.gov Consequently, catalytic ozonation processes (COPs) have emerged as a promising strategy to enhance the degradation of oxalic acid and other refractory organic pollutants by promoting the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH). mdpi.comresearchgate.netmdpi.com

Various catalysts have been investigated to improve the efficiency of oxalic acid degradation via ozonation. These catalysts often facilitate ozone decomposition into more reactive species or provide active sites for the adsorption and reaction of oxalic acid with ozone. researchgate.netmdpi.com

Research Findings on Catalytic Ozonation of Oxalic Acid:

Studies have demonstrated the significant enhancement in oxalic acid degradation when catalysts are employed. For instance, the use of N/P-doped carbonaceous catalysts (NPCR) has shown considerable improvements. In one study, a millimeter-scale NPCR synthesized at 800 °C (NPCR-800) achieved a high oxalic acid degradation efficiency of 91% within 40 minutes. The first-order kinetics of OA degradation in the NPCR-800/O3 system (0.062 min⁻¹) were approximately twelve times higher than with O3 alone (0.005 min⁻¹) and three times higher than with O3/GAC (0.019 min⁻¹), indicating a synergistic effect between the catalyst and ozonation. mdpi.com

Table 1: Oxalic Acid Degradation Kinetics in Different Ozonation Systems mdpi.com

SystemOxalic Acid Degradation Efficiency (40 min)kobs (min⁻¹)
O₃ alone20%0.005
O₃/GAC53%0.019
NPCR-800/O₃91%0.062

Another effective catalyst is cerium-supported palladium oxide (PdO/CeO₂). This catalyst has been found to be highly effective in the catalytic ozonation of oxalate, leading to its degradation into CO₂. The catalytic ozonation process using PdO/CeO₂ did not primarily rely on hydroxyl radical generation but rather involved the adsorption of oxalate on CeO₂ and ozone decomposition on PdO, forming surface complexes and atomic oxygen that reacted with the adsorbed oxalate. nih.gov

Magnesium oxide (MgO) nanoparticles, particularly when stabilized on activated carbon (GAC/MgO), have also shown enhanced performance in oxalic acid degradation. The presence of MgO nanoparticles in the ozonation process increases the decomposition rate of oxalic acid by producing hydroxyl radicals.

Table 2: Effect of Catalysts on Oxalic Acid Degradation Efficiency (30 min)

Catalyst TypeOxalic Acid Concentration (mg/L)Degradation Efficiency (%)
O₃ alone4046.54
5052.14
6063.5
8073.2
10077.54
GAC4058.76
5080.95
6081.3
8082.61
10090.94
GAC/MgO4092.66
5093.66
6094.66
96.796.7
10099.84

Further research has explored other catalysts such as strontium titanate (SrTiO₃), which demonstrated significant catalytic activity towards ozone in degrading oxalic acid. In experiments, SrTiO₃ catalyzed ozonation achieved 45.8% oxalic acid removal, compared to only 9.3% with ozonation alone and 4.5% with adsorption. researchgate.net Nickel oxide (NiO/Al₂O₃) catalysts have also been reported to significantly improve the oxalic acid removal rate in comparison to non-catalytic processes, achieving complete mineralization of the organic substrate under certain conditions. researchgate.net

The mechanisms involved in catalytic ozonation of oxalic acid often include the decomposition of ozone on the catalyst surface to generate hydroxyl radicals and/or the formation of metal-organic compound complexes on the catalyst surface that are readily oxidized by ozone. researchgate.netmdpi.com The adsorption of oxalic acid on the catalyst surface is also considered an important factor in enhancing the degradation rate. mdpi.com

Synthesis and Investigation of Diisopentyl Oxalate Derivatives and Analogues

Design and Synthesis of Novel Oxalate (B1200264) Esters with Modified Structures

The synthesis of diisopentyl oxalate typically involves the esterification of oxalic acid with isopentyl alcohol. A new type of solid acid catalyst, prepared by calcination of titanium sulfate (B86663) doped with lanthanum oxide, has been successfully employed for this synthesis. researchgate.net This catalyst exhibits both Brønsted and Lewis acid centers, which are confirmed by IR spectra of adsorbed pyridine (B92270). researchgate.net

Research has focused on optimizing the esterification conditions to achieve high yields. Key factors influencing the yield include the molar ratios of reactants, catalyst amount, and reaction conditions. Under optimal conditions, such as a 1:3 molar ratio of oxalic acid to isopentyl alcohol, 10.0 g of catalyst (with 5% w lanthanum oxide doping), and 100 mL of dehydrating agent, refluxing for 3 hours can achieve yields exceeding 90.8%. researchgate.net The catalyst can also be recycled, contributing to a more efficient process. researchgate.net

General methods for preparing oxalate esters, including those with modified structures, involve several approaches:

Partial saponification/hydrolysis of dialkyl oxalates: This is a classical method, though yields are not always high. pubtexto.comrsc.orgpubtexto.com

Partial alkylation of oxalyl chloride: This method can be used in the presence of a base to produce diesters. pubtexto.compubtexto.com

Transesterification: Dimethyl oxalate can undergo ester exchange reactions with various primary and secondary alcohols under the catalysis of basic or Lewis acid catalysts to yield symmetrical and unsymmetrical oxalates. google.com

Preparation of Unsymmetrical Oxalate Derivatives

The synthesis of unsymmetrical oxalate diesters presents specific challenges due to stability issues and difficulties in isolating and characterizing sensitive intermediates, often leading to low yields and poor reproducibility. soton.ac.uk Traditional methods, such as refluxing oxalic acid with equimolar quantities of two different alcohols under acidic conditions, tend to furnish mixtures of oxalates. soton.ac.uk Similarly, directly applying oxalyl chloride for unsymmetrical oxalate synthesis can result in mixtures and challenging separations. soton.ac.uk

However, practical synthetic routes have been developed. One approach involves the selective mono-hydrolysis of symmetrical oxalates using a base like potassium bicarbonate (KHCO3) to yield potassium salts of oxalate half-esters. soton.ac.uk These potassium salts can then be reacted in a one-pot synthesis with oxalyl chloride and a desired second alcohol to produce unsymmetrical oxalates in high yields. soton.ac.uk

Another method for preparing various non-symmetrical dialkyl oxalates involves the reaction of α-bromo ketones and diazo acetates mediated by molecular oxygen and visible light, achieving yields between 50–90%. pubtexto.comrsc.orgpubtexto.com While effective, these reactions often require organic solvents and may utilize toxic reagents like oxalyl chloride, which generates corrosive HCl gas. rsc.orgnih.gov More environmentally friendly approaches have focused on selective monohydrolysis reactions of symmetric diesters in aqueous media, using aqueous NaOH solution with co-solvents like THF or acetonitrile (B52724) at low temperatures (0–5 °C), yielding corresponding half-esters in high purity. nih.gov

Isotopic Labeling Strategies for Oxalate Esters in Mechanistic Studies

Isotopic labeling is a powerful strategy employed in mechanistic studies to elucidate reaction pathways, trace atom incorporation, and understand molecular transformations. For oxalate esters, carbon-13 (¹³C) and deuterium (B1214612) (D) labeling are particularly valuable. soton.ac.uknih.govscience.gov

The preparation of ¹³C-labeled oxalates, especially those exhibiting extended nuclear singlet state lifetimes, is crucial for advanced spectroscopic studies. soton.ac.uk Specifically, 1,2-¹³C₂ oxalates can be synthesized from commercially available precursors, enabling controlled preparation of unsymmetrical oxalates. soton.ac.uk Perdeuterated ester side chains can be incorporated into unsymmetrically substituted oxalates by using deuterated alcohols during synthesis. soton.ac.uk

Diethyl oxalate-¹³C₂ (CAS: 150992-84-0) is a commercially available and widely used reagent for introducing ¹³C labels into target molecules. Its applications include:

Reaction mechanisms: Used as a tracer to study pathways and intermediates in chemical reactions.

Metabolic studies: Employed to trace the incorporation and transformation of carbon atoms in biological systems.

Structural elucidation: Valuable in spectroscopic methods such as NMR and mass spectrometry.

For instance, hydrolysis of diethyl oxalate-¹³C₂ yields oxalic acid-¹³C₂, which is then used in metabolic pathway studies. Isotopic labeling studies, including those using ¹³CO₂, have been instrumental in confirming reaction mechanisms, such as the important role of carbonite in the formate (B1220265) to oxalate coupling reaction. acs.orgacs.org However, careful experimental design and orthogonal analytical methods are advised in such studies to avoid ambiguous results from potential oxidative processes not involving CO₂ incorporation. acs.org

Table 1: Examples of Isotopic Labeling in Oxalate Derivatives

Compound Name (Labeled)IsotopeApplicationReference
Cyclohexyl-d₁₁ (propan-2-yl-d₇) oxalate-¹³C₂¹³C, DExtended nuclear singlet lifetimes soton.ac.uk
Methyl-d₃ (propan-2-yl-d₇) oxalate-¹³C₂¹³C, DExtended nuclear singlet lifetimes soton.ac.uk
Diethyl oxalate-¹³C₂¹³CTracer in reaction mechanisms, metabolic studies, structural elucidation
Oxalic acid-¹³C₂¹³CPrecursor for labeled oxalate salts and esters; metabolic tracer

Structure-Reactivity Relationships in this compound Analogues

The structure of oxalate esters, including this compound, directly influences their reactivity and practical applications. This compound, for example, is recognized for its utility as an octane (B31449) number improver in gasoline compositions. acs.org This property is intrinsically linked to its molecular structure, which allows it to function effectively within fuel systems.

Oxalate half-esters and their derivatives, which possess both an ester group and a carboxyl group, are important building blocks in organic synthesis due to the distinct reactivities of these two functional groups. pubtexto.com Their structural properties enable them to undergo radical deoxygenation, leading to the synthesis of complex pharmaceuticals and natural products. pubtexto.com

In condensation reactions, this compound (also referred to as diisoamyl oxalate) has been employed as a reactant. For instance, in the preparation of 2,4-dihydroxyquinoline derivatives, diisoamyl oxalate was dropwise added to a reaction mixture containing 3-acetyl-4-hydroxy-7,8-dimethyl-2-quinolone, facilitating a condensation reaction. google.com This demonstrates its role as an acylating agent, where the oxalate moiety provides the electrophilic centers for reaction.

Q & A

Q. How can this compound’s efficacy as an octane enhancer be evaluated in controlled laboratory settings?

  • Methodological Answer :
  • Measure research octane number (RON) using CFR engines or surrogate models (e.g., ignition delay times in shock tubes).
  • Compare combustion performance with baseline fuels via bomb calorimetry and emission profiling (CO/NOx levels).
  • Analyze fuel-blend homogeneity using Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.